molecular formula C19H21N3O4S B2940505 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide CAS No. 1421525-68-9

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide

Cat. No.: B2940505
CAS No.: 1421525-68-9
M. Wt: 387.45
InChI Key: OKUFERDYGICGEL-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide features a propanamide backbone with a benzenesulfonyl group at the 3-position and a substituted imidazole moiety. The imidazole ring is functionalized with a furan-2-yl group at the 4-position and a methyl group at the 1-position, connected via an ethyl chain to the propanamide nitrogen.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-22-14-16(17-8-5-12-26-17)21-18(22)9-11-20-19(23)10-13-27(24,25)15-6-3-2-4-7-15/h2-8,12,14H,9-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUFERDYGICGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide. The furan and imidazole rings are introduced through subsequent reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the imidazole ring can produce imidazoline derivatives .

Scientific Research Applications

3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, while the furan and imidazole rings can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogs in Propanamide Derivatives

Compound A : N-Benzhydryl-2-(N’-Methyl-N’-Hydroxyureido)-L-3-Phenylpropanamide (, Compound 5)
  • Core Structure : Propanamide with a phenyl group at the 3-position and a benzhydryl substituent.
  • Key Differences :
    • Lacks the benzenesulfonyl group, instead incorporating a hydroxyureido moiety.
    • The imidazole-furan system is absent, replaced by a benzhydryl group.
  • Functional Implications :
    • The hydroxyureido group may confer antioxidant activity, as evidenced by its use in DPPH and β-carotene assays .
    • The absence of sulfonyl and imidazole-furan groups likely reduces metabolic stability compared to the target compound.
Compound B : N-(4-Chlorophenyl)-3-Cyclohexyl-N-Hydroxypropanamide (, Compound 10)
  • Core Structure : Propanamide with a cyclohexyl group at the 3-position and a 4-chlorophenyl-hydroxamic acid substituent.
  • Key Differences :
    • Replaces the sulfonyl group with a cyclohexyl moiety.
    • Features a hydroxamic acid group instead of the imidazole-ethyl linkage.
  • The cyclohexyl group may enhance lipophilicity but reduce solubility compared to the sulfonyl group in the target compound.

Imidazole-Containing Analogues

Compound C : N-(3-Chloro-4-Methylphenyl)-2-((1-Methyl-1H-Imidazol-2-yl)thio)acetamide ()
  • Core Structure : Acetamide with a 1-methylimidazole-thioether linkage.
  • Key Differences :
    • Acetamide backbone vs. propanamide in the target compound.
    • Thioether linkage instead of an ethyl chain.
  • Functional Implications :
    • The thioether may confer redox activity or alter molecular flexibility.
    • The absence of furan and sulfonyl groups limits electronic effects seen in the target compound .
Compound D : N-(1-Methyl-1H-Imidazol-2-yl)methyl Propanamide Derivatives ()
  • Core Structure : Propanamide linked to a 1-methylimidazole group.
  • Key Differences :
    • Lacks the benzenesulfonyl and furan substituents.
    • Includes trifluoroethyl or benzimidazole groups.
  • Functional Implications :
    • Trifluoroethyl groups enhance metabolic resistance but may reduce solubility.
    • The absence of sulfonyl and furan groups alters electronic and steric interactions .

Pharmacokinetic and Electronic Properties

Property Target Compound Compound A Compound B Compound C
Core Backbone Propanamide Propanamide Propanamide Acetamide
Key Substituents Benzenesulfonyl, Imidazole-Furan Hydroxyureido, Benzhydryl Cyclohexyl, Hydroxamic Acid Imidazole-Thioether
Electronic Effects Strong electron-withdrawing (sulfonyl) Moderate (hydroxyureido) Electron-neutral (cyclohexyl) Moderate (thioether)
Metabolic Stability High (sulfonyl group) Moderate Low (hydroxamic acid) Moderate
Solubility Moderate (polar sulfonyl) Low (bulky benzhydryl) Low (lipophilic cyclohexyl) Low (thioether)

Biological Activity

The compound 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}propanamide , often referred to in research contexts, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and publications to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula of the compound is C19H23N3O3SC_{19}H_{23}N_{3}O_{3}S. Its structure features a benzenesulfonyl group, an imidazole ring, and a furan moiety, which are known to contribute to its biological interactions.

Structural Formula

\text{3 benzenesulfonyl N 2 4 furan 2 yl 1 methyl 1H imidazol 2 yl ethyl}propanamide}

Research indicates that compounds containing imidazole and furan rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as kinases, which play critical roles in cell signaling pathways.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing cellular responses.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that related sulfonamide compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Research indicated that derivatives of the compound displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The furan moiety is often linked to enhanced permeability through bacterial membranes .
  • Anti-inflammatory Effects : In vitro studies have shown that compounds with similar structures can reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityStudy ReferenceObserved Effect
Anticancer Induction of apoptosis in cancer cell lines
Antimicrobial Significant inhibition of bacterial growth
Anti-inflammatory Decrease in cytokine production

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